

# How to prevent Rituximab interference in B-cell crossmatch assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Rituximab (anti-CD20) |           |
| Cat. No.:            | B13396808             | Get Quote |

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing Rituximab interference in B-cell crossmatch assays. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

# Frequently Asked Questions (FAQs) Q1: Why does Rituximab cause interference in B-cell crossmatch assays?

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-lymphocytes.[1][2] In B-cell crossmatch assays, such as the flow cytometry crossmatch (FCXM) and complement-dependent cytotoxicity (CDCXM) assays, the presence of Rituximab in the patient's serum can lead to false-positive results.[2][3][4]

This interference occurs because Rituximab in the patient's serum binds to the CD20 on the donor's B-cells. In FCXM, a secondary anti-human IgG antibody, which is used to detect patient antibodies bound to donor cells, will also bind to the Rituximab that is already attached to the B-cells.[4] This results in a positive signal, incorrectly suggesting the presence of donor-specific anti-HLA antibodies.[4] In CDCXM, the binding of Rituximab, an IgG antibody, to the B-cell surface can activate the complement cascade, leading to cell lysis and a false-positive result. [3][4]



### Q2: What are the primary methods to prevent Rituximab interference?

There are three main strategies to mitigate or eliminate Rituximab interference in B-cell crossmatch assays:

- Enzymatic treatment of donor B-cells: Using an enzyme like Pronase to remove the CD20 antigen from the B-cell surface.[5][6]
- Blocking Rituximab in patient serum: Employing an anti-Rituximab (anti-idiotype) antibody to neutralize the Rituximab in the patient's serum before it can bind to the donor B-cells.[3][7][8]
- Chemical treatment of patient serum: Using a reducing agent like Dithiothreitol (DTT) to denature antibodies.[1]

Each method has its own advantages and disadvantages, which are detailed in the troubleshooting guide below.

### **Troubleshooting Guide**

This guide provides solutions to common problems encountered due to Rituximab interference.

## Issue 1: False-positive B-cell crossmatch results in a patient treated with Rituximab.

- Cause: Rituximab from the patient's serum is binding to CD20 on donor B-cells, which is then detected by the secondary antibody (in FCXM) or activates complement (in CDCXM).[3]
   [4]
- Solutions:
  - Method 1: Pronase Treatment of Donor B-Cells. This method involves enzymatically removing the CD20 antigen from the donor B-cells.[5][6]
    - Experimental Protocol: A detailed protocol for Pronase treatment is provided in the "Experimental Protocols" section.



- Advantages: Effectively removes CD20, preventing Rituximab binding.[5]
- Disadvantages: Pronase is a non-specific protease and can also degrade other cell surface proteins, including HLA class I and II molecules, potentially leading to falsenegative results, especially at higher concentrations.[4][6][9]
- Method 2: Pre-incubation of Patient Serum with an Anti-Rituximab Antibody. This is a more targeted approach where an antibody specific to Rituximab is used to block its activity.[3]
   [7]
  - Experimental Protocol: A protocol for using an anti-Rituximab antibody is outlined in the "Experimental Protocols" section.
  - Advantages: Highly specific to Rituximab and does not affect other antibodies or cell surface proteins, thus preserving the integrity of the crossmatch for detecting true donor-specific antibodies.[1][3]
  - Disadvantages: Requires the acquisition of a specific anti-Rituximab antibody, which may have cost implications.
- Method 3: Dithiothreitol (DTT) Treatment of Patient Serum. DTT is a reducing agent that can denature IgM antibodies and has been reported to mitigate interference from some IgG therapeutic antibodies.[1][10]
  - Experimental Protocol: A general protocol for DTT treatment is available in the "Experimental Protocols" section.
  - Advantages: Can be effective in reducing false positivity.[1]
  - Disadvantages: DTT treatment is non-specific and can also denature clinically relevant alloantibodies (both IgM and potentially some IgG), leading to false-negative results.
     The exact mechanism by which it affects Rituximab is not fully proven.[1]

### Issue 2: Concern about false-negative results after using Pronase.







• Cause: High concentrations of Pronase can degrade HLA antigens on the B-cell surface, preventing the detection of true donor-specific antibodies.[9]

#### Solutions:

- Optimize Pronase Concentration: It is crucial to titrate the Pronase concentration to find a
  balance between removing CD20 and preserving HLA antigen integrity. Studies suggest
  that while higher concentrations (2-3 mg/mL) effectively eliminate Rituximab interference,
  they carry a risk of false negatives for weaker donor-specific antibody reactions.[9] A
  concentration of 1 mg/mL for 30 minutes has been shown to reduce background reactivity
  while having an acceptable impact on MHC I and II expression.[11]
- Use an Alternative Method: If false negatives are a significant concern, using the anti-Rituximab antibody method is a more specific and safer alternative.[3][8]

### **Quantitative Data Summary**

The following table summarizes the quantitative data from studies on methods to prevent Rituximab interference.



| Method                         | Reagent/En<br>zyme                                 | Concentrati<br>on/Ratio                                | Incubation Time & Temperatur e                                   | Outcome                                                                                        | Potential<br>Issues                                                        |
|--------------------------------|----------------------------------------------------|--------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Pronase<br>Treatment           | Pronase                                            | 1 mg/mL                                                | 30 minutes                                                       | Reduced background reactivity with acceptable decrease in CD19, CD20, and MHC I/II expression. | Higher concentration s (>2 mg/mL) can significantly affect MHC expression. |
| Pronase                        | 2-3 mg/mL                                          | Not specified                                          | Effectively eliminated Rituximab interference. [9]               | Risk of false-<br>negativity for<br>weak donor-<br>specific<br>antibody<br>reactions.[9]       |                                                                            |
| Anti-<br>Rituximab<br>Antibody | 10C5 clone                                         | 1 μL of<br>antibody to 5<br>μL of serum<br>(1:5 ratio) | 15 minutes at room temperature                                   | Completely abolished false-positive results in both CDC and FACS crossmatch. [3][7]            | Did not nullify expected positive results for strong DSAs.                 |
| MB2A4 clone                    | 2-fold excess<br>of anti-<br>Rituximab<br>antibody | Not specified                                          | Eliminated the high median channel shift caused by Rituximab.[8] | Does not influence T-cell crossmatch results.[8]                                               |                                                                            |



| DTT Dithiothreitol Treatment (DTT) | 0.01 M | 30 minutes at<br>37°C | Inactivates IgM antibodies, may affect some IgG antibodies. [12] | Non-specific, can denature clinically relevant alloantibodies .[1] |
|------------------------------------|--------|-----------------------|------------------------------------------------------------------|--------------------------------------------------------------------|
|------------------------------------|--------|-----------------------|------------------------------------------------------------------|--------------------------------------------------------------------|

# **Experimental Protocols**Protocol 1: Pronase Treatment of Donor Lymphocytes

This protocol is adapted from methodologies described in the literature.[5][11]

- Isolate donor lymphocytes (B-cells).
- Wash the cells with an appropriate buffer (e.g., PBS).
- Prepare a fresh solution of Pronase at a concentration of 1 mg/mL in buffer.
- Resuspend the lymphocyte pellet in the Pronase solution.
- Incubate for 30 minutes at 37°C with gentle agitation.
- Stop the reaction by adding a surplus of buffer containing serum (e.g., FBS) to inactivate the Pronase.
- Wash the cells three times with buffer to remove any residual enzyme.
- The Pronase-treated cells are now ready for use in the crossmatch assay.

# Protocol 2: Blocking Rituximab with an Anti-Rituximab Antibody

This protocol is based on the use of the 10C5 anti-Rituximab antibody clone.[3][7]

Obtain patient serum for the crossmatch assay.



- For every 5  $\mu$ L of patient serum, add 1  $\mu$ L of the 10C5 anti-Rituximab antibody solution.
- Gently mix and incubate the serum-antibody mixture for 15 minutes at room temperature.
- Following the incubation, the treated serum is ready to be used in the standard crossmatch protocol with untreated donor B-cells.

### Protocol 3: Dithiothreitol (DTT) Treatment of Patient Serum

This is a general protocol for DTT treatment to inactivate IgM antibodies, which may also affect Rituximab.[12]

- Prepare a 0.01 M DTT solution in PBS.
- Mix an equal volume of patient serum with the 0.01 M DTT solution (e.g., 50  $\mu$ L serum + 50  $\mu$ L DTT solution).
- As a control, mix an equal volume of patient serum with PBS.
- Incubate both tubes at 37°C for 30 minutes.
- The DTT-treated serum and the control serum are now ready for use in the crossmatch assay.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of Rituximab interference in B-cell crossmatch assays.







Click to download full resolution via product page

Caption: Workflows for preventing Rituximab interference.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solutions to Avoid False Positives for Rituximab in Pre-Transplant Crossmatches PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pronase treatment facilitates alloantibody flow cytometric and cytotoxic crossmatching in the presence of rituximab PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rituximab Interference in B-Cell Crossmatch: A Problem Solved ATC Abstracts [atcmeetingabstracts.com]
- 8. Pronase independent flow cytometry crossmatching of rituximab treated patients -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Various Concentrations of Pronase on Flow Cytometric Crossmatching Patients Treated With Rituximab and Donor HLA-Specific Antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pronase treatment improves flow cytometry crossmatching results PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. transfusionontario.org [transfusionontario.org]
- To cite this document: BenchChem. [How to prevent Rituximab interference in B-cell crossmatch assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13396808#how-to-prevent-rituximab-interference-in-b-cell-crossmatch-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com